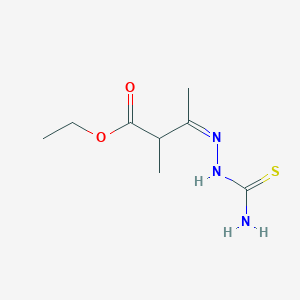![molecular formula C21H23N3O B14467382 4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]- CAS No. 65612-90-0](/img/structure/B14467382.png)
4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group and a piperidin-1-yl ethyl side chain, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method is the palladium-catalyzed three-component reaction. This method involves the use of carbodiimides, nucleophiles, and isocyanides in the presence of a palladium catalyst. The reaction is carried out in dry toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the piperidin-1-yl ethyl side chain.
3-Phenylquinazolin-4(3H)-one: Similar core structure but different side chains.
2-(2-(Piperidin-1-yl)ethyl)quinazolin-4(3H)-one: Lacks the phenyl group.
Uniqueness
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one is unique due to its specific combination of a phenyl group and a piperidin-1-yl ethyl side chain. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
65612-90-0 |
|---|---|
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-phenyl-2-(2-piperidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H23N3O/c25-21-18-11-5-6-12-19(18)22-20(13-16-23-14-7-2-8-15-23)24(21)17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2 |
Clé InChI |
YTXGCBZSAXMOAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


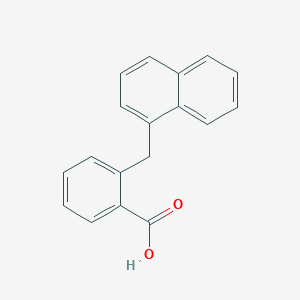

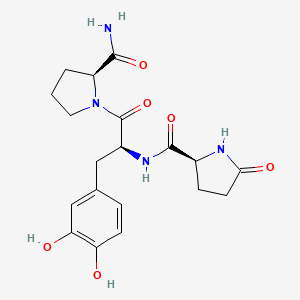

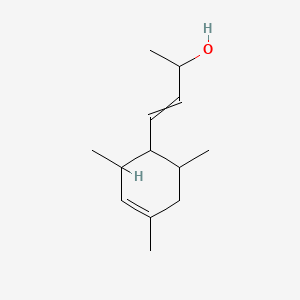

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
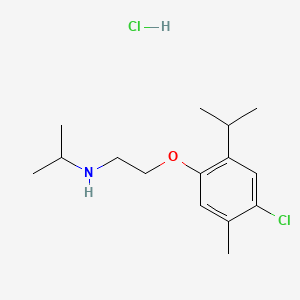

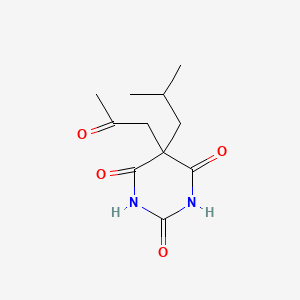
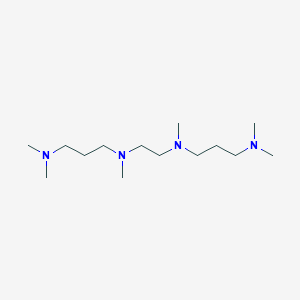
![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
